molecular formula C10H12ClNS B2782099 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine CAS No. 885527-44-6

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Cat. No.: B2782099
CAS No.: 885527-44-6
M. Wt: 213.72
InChI Key: AXBYTSPCCHOVFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is currently unknown. This compound is a specialty product for proteomics research

Mode of Action

As a specialty product for proteomics research , it may interact with various proteins or enzymes, leading to changes in their function or activity.

Biochemical Pathways

Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with

Result of Action

As a specialty product for proteomics research , it may have diverse effects depending on the proteins it interacts with

Biochemical Analysis

Biochemical Properties

It is known that it is a selective, competitive arginine vasopressin V2 receptor antagonist . This suggests that it interacts with the arginine vasopressin V2 receptor, a protein that plays a crucial role in maintaining water homeostasis in the body .

Cellular Effects

Its role as an arginine vasopressin V2 receptor antagonist suggests that it may influence cell function by modulating the activity of this receptor . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is likely related to its antagonistic effects on the arginine vasopressin V2 receptor . By binding to this receptor, it may inhibit its activation, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It is known that it is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .

Metabolic Pathways

Given its role as an arginine vasopressin V2 receptor antagonist, it may interact with enzymes or cofactors involved in the metabolism of arginine vasopressin .

Transport and Distribution

Given its role as an arginine vasopressin V2 receptor antagonist, it may be transported to and distributed within cells that express this receptor .

Subcellular Localization

Given its role as an arginine vasopressin V2 receptor antagonist, it may be localized to the cell membrane, where this receptor is typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid, followed by an intramolecular Friedel-Crafts reaction to yield the desired benzothiazepine structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

7-chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c1-7-4-5-12-9-6-8(11)2-3-10(9)13-7/h2-3,6-7,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBYTSPCCHOVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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